4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of a compound .
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide in lab experiments is its potential applications in various scientific research areas. It has been shown to exhibit anticancer activity, inhibit the growth of bacteria and fungi, and has potential use in the treatment of neurodegenerative diseases. However, one limitation of this compound is its limited solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research of 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, research is needed to investigate the potential side effects of this compound and its safety for human use.
Synthesis Methods
The synthesis method for 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-morpholino-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has potential applications in various scientific research areas. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-10-15(18)2-3-17(13)25(21,22)19-11-16(14-4-9-24-12-14)20-5-7-23-8-6-20/h2-4,9-10,12,16,19H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSJMBUKXFHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
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